molecular formula C20H16N2O3S B188314 2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile CAS No. 5893-58-3

2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

Cat. No. B188314
CAS RN: 5893-58-3
M. Wt: 364.4 g/mol
InChI Key: WINKIZVLRWLRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound exhibits a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer activities through the inhibition of various signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in various studies. The compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines in activated macrophages. Furthermore, the compound has been shown to induce apoptosis in cancer cells through the activation of caspases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile in lab experiments include its potent anti-inflammatory and anti-cancer activities, its unique chemical structure, and its potential applications in various fields such as medicinal chemistry and material science. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of knowledge regarding its exact mechanism of action.

Future Directions

There are several future directions for research on 2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to investigate the potential applications of the compound in other fields such as material science.
3. Studies to investigate the potential toxicity of the compound and its effects on human health.
4. Studies to optimize the synthesis method of the compound to make it more efficient and cost-effective.
5. Studies to investigate the potential use of the compound in combination with other anti-cancer drugs to enhance its efficacy.
In conclusion, this compound is a synthetic compound that exhibits potent anti-inflammatory and anti-cancer activities. The compound has a unique chemical structure that makes it a promising candidate for further research in various fields such as medicinal chemistry, drug discovery, and material science. However, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential toxicity and effects on human health.

Synthesis Methods

The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile involves a multi-step process that includes the use of various reagents and solvents. The most common method for synthesizing this compound is through the reaction of 2-aminothiophenol with 2,4-dimethoxybenzaldehyde followed by the addition of malononitrile and a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo studies. Furthermore, the compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells.

properties

CAS RN

5893-58-3

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C20H16N2O3S/c1-23-11-7-8-12(15(9-11)24-2)17-14(10-21)20(22)25-18-13-5-3-4-6-16(13)26-19(17)18/h3-9,17H,22H2,1-2H3

InChI Key

WINKIZVLRWLRCR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)OC

Origin of Product

United States

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